(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide
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Description
(E)-N'-(4-ethoxybenzylidene)-N-(6-fluorobenzo[d]thiazol-2-yl)-3,5-dinitrobenzohydrazide is a useful research compound. Its molecular formula is C23H16FN5O6S and its molecular weight is 509.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(benzo[d]thiazol-2-yl)phenol , have been studied for their interactions with various biological targets
Mode of Action
It is known that compounds with a benzo[d]thiazol-2-yl group can exhibit interesting photophysical phenomena . For instance, they can undergo excited state intramolecular proton transfer (ESIPT), which is a process where a proton is transferred within the molecule after it is excited to a higher energy state . This process can lead to changes in the compound’s fluorescence properties .
Biochemical Pathways
For example, 2-(benzo[d]thiazol-2-yl)phenol derivatives have been used in the synthesis of semiconductors for plastic electronics , indicating that they may interact with pathways related to electron transfer .
Pharmacokinetics
It is known that the presence of a fluoroaromatic group can increase a molecule’s lipophilicity, thereby enabling its diffusion across cell membranes to enhance bioavailability .
Result of Action
It is known that compounds with a benzo[d]thiazol-2-yl group can exhibit interesting photophysical phenomena . For instance, they can undergo excited state intramolecular proton transfer (ESIPT), which can lead to changes in the compound’s fluorescence properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solvent polarity can affect the excited state intramolecular proton transfer (ESIPT) reaction of compounds with a benzo[d]thiazol-2-yl group . As the solvent polarity increases, the ESIPT reaction is gradually inhibited .
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O6S/c1-2-35-19-6-3-14(4-7-19)13-25-27(23-26-20-8-5-16(24)11-21(20)36-23)22(30)15-9-17(28(31)32)12-18(10-15)29(33)34/h3-13H,2H2,1H3/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDDLSLQITHMQ-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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